Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

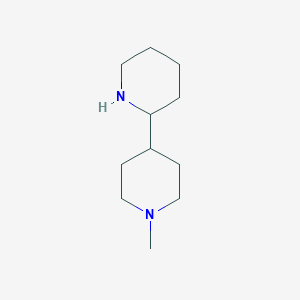

This compound, with its piperidine core structure, is significant in pharmacology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are key components in the development of new drugs due to their prevalence in molecules with biological activity. This particular compound could be investigated for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Material Science

While not a traditional application for such compounds, the unique structure could be explored for its properties in material science. For example, it could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Each of these applications offers a rich field of study, and this compound’s multifaceted nature makes it a promising candidate for a wide range of scientific inquiries. The above analysis is based on the general properties and known applications of piperidine derivatives and related structures in scientific research .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which are present in the structure of this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to have diverse biological and clinical applications . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of similar piperidine derivatives have been studied .

Result of Action

Piperidine derivatives are known to have diverse biological and clinical applications .

Action Environment

The stability and efficacy of similar piperidine derivatives can be influenced by various environmental factors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with 3-(1-benzylpiperidin-4-yl)propanoic acid followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid", "3-(1-benzylpiperidin-4-yl)propanoic acid", "methyl iodide", "potassium carbonate", "thiourea", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is reacted with 3-(1-benzylpiperidin-4-yl)propanoic acid in the presence of triethylamine and acetic anhydride to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.", "Step 2: The intermediate from step 1 is cyclized by treatment with potassium carbonate in ethanol to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2,3,4,5-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: The intermediate from step 2 is thionated by treatment with thiourea and methyl iodide in dichloromethane to form the final product, methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |

CAS-Nummer |

946241-31-2 |

Produktname |

Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molekularformel |

C25H28N4O4S |

Molekulargewicht |

480.58 |

IUPAC-Name |

methyl 3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-33-24(32)18-7-8-20-21(15-18)27-25(34)29(23(20)31)14-11-22(30)26-19-9-12-28(13-10-19)16-17-5-3-2-4-6-17/h2-8,15,19H,9-14,16H2,1H3,(H,26,30)(H,27,34) |

InChI-Schlüssel |

SQNCBCUZQIBWND-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2919046.png)

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)

![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)

![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)